Lipophilicity Comparison: Ortho vs. Para Isomer
The ortho-substituted 1-Bromo-2-(isobutylsulfonyl)benzene exhibits a significantly lower predicted lipophilicity (XLogP3 = 3.2) compared to its para-substituted analog (1-Bromo-4-(isobutylsulfonyl)benzene, XLogP3 = 3.9596) [1]. This difference of Δ0.76 log units can substantially influence membrane permeability and oral bioavailability in drug candidates, where a logP in the 1-3 range is often optimal for lead-like compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 1-Bromo-4-(isobutylsulfonyl)benzene (CAS 856060-51-0) with XLogP3 = 3.9596 |
| Quantified Difference | Δ = -0.76 log units (ortho isomer is less lipophilic) |
| Conditions | Predicted XLogP3 values from authoritative databases. |
Why This Matters
This lower lipophilicity makes the ortho isomer a more suitable starting point for optimizing ADME properties in drug discovery programs aiming for lead-like chemical space.
- [1] ChemSrc. 1-Bromo-4-[(2-methylpropane)sulfonyl]benzene. Chemsrc Chemical Database. Accessed 2025. View Source
- [2] Lipinski, C. A., et al. Advanced Drug Delivery Reviews. 2001, 46(1-3), 3-26. View Source
